3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with acetic anhydride, leading to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted oxadiazoles and thiophenes .
Scientific Research Applications
3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to modulate oxidative stress and inflammation pathways is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
3-Methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-Methyl-1,2,4-oxadiazole: Lacks the thiophene ring, resulting in different chemical properties and applications.
2-Methyl-5-(5-methylthiophen-2-yl)-1,3,4-oxadiazole: Contains a different oxadiazole ring, leading to variations in reactivity and biological activity.
3-Methyl-5-(2-thienyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the thiophene ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-4-7(12-5)8-9-6(2)10-11-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLTTZDDGAXML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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